Octatriacont-16-ene-3,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octatriacont-16-ene-3,22-dione is a long-chain alkenone with the molecular formula C38H72O2. This compound is characterized by its unique structure, which includes a double bond at the 16th carbon and two ketone groups at the 3rd and 22nd positions. It is a member of the alkenone family, which is known for its presence in marine sediments and its use in paleoclimatology to reconstruct past sea surface temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octatriacont-16-ene-3,22-dione typically involves the use of long-chain alkenes and specific oxidation reactions. One common method is the selective oxidation of long-chain alkenes using reagents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the selective formation of the desired ketone groups.
Industrial Production Methods
Industrial production of this compound can be achieved through the bioconversion of phytosterols. This process involves the use of microbial strains, such as Mycolicibacterium neoaurum, which can selectively oxidize phytosterols to produce the desired alkenone. The bioconversion process is advantageous due to its high yield and specificity, making it a cost-effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octatriacont-16-ene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond at the 16th carbon can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated alkenones.
Scientific Research Applications
Octatriacont-16-ene-3,22-dione has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain alkenone chemistry and reaction mechanisms.
Biology: Investigated for its role in the metabolic pathways of marine organisms.
Industry: Used in the production of specialty chemicals and as a biomarker in paleoclimatology studies.
Mechanism of Action
The mechanism of action of Octatriacont-16-ene-3,22-dione involves its interaction with specific enzymes and molecular targets. In biological systems, it can be metabolized by lipoxygenases, leading to the formation of various oxidized products. These reactions often involve the formation of peroxides and subsequent cleavage to form diketones or other oxidized derivatives .
Comparison with Similar Compounds
Similar Compounds
- Octatriaconta-9,16-dien-3,22-dione
- Heptatriaconta-8,15-dien-2,21-dione
Uniqueness
Octatriacont-16-ene-3,22-dione is unique due to its specific double bond position and the presence of two ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar long-chain alkenones .
Properties
CAS No. |
827615-66-7 |
---|---|
Molecular Formula |
C38H72O2 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
octatriacont-16-ene-3,22-dione |
InChI |
InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h21,24H,3-20,22-23,25-36H2,1-2H3 |
InChI Key |
JPDXXBQEEREUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCCCCCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.